molecular formula C11H11ClN4O4 B1401438 tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate CAS No. 878011-44-0

tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate

Cat. No.: B1401438
CAS No.: 878011-44-0
M. Wt: 298.68 g/mol
InChI Key: MEAFVCNDWZKBPH-UHFFFAOYSA-N
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Description

Tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate: is a chemical compound with the molecular formula C₁₄H₁₄ClN₃O₄. It belongs to the class of imidazo[4,5-b]pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a nitro group (-NO₂) and a chloro group (-Cl) on the imidazo[4,5-b]pyridine ring, and a tert-butyl ester group attached to the carboxylate.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available pyridine derivatives.

  • Nitration Reaction: The pyridine derivative undergoes nitration to introduce the nitro group at the 5-position of the ring. This is usually achieved using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a nitrating agent.

  • Chlorination Reaction: The nitro-substituted pyridine is then subjected to chlorination to introduce the chloro group at the 7-position. This can be done using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Esterification Reaction: Finally, the carboxylate group is esterified using tert-butanol (t-BuOH) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid (HCl), to form the tert-butyl ester.

Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic routes. Large-scale reactors and continuous flow systems are used to ensure efficient and consistent production. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and structure of the final product.

Types of Reactions:

  • Oxidation Reactions: The nitro group in the compound can undergo oxidation to form nitroso compounds or further oxidized products.

  • Reduction Reactions: The nitro group can be reduced to an amine group (-NH₂) using reducing agents such as iron and hydrochloric acid (Fe/HCl) or hydrogenation catalysts.

  • Substitution Reactions: The chloro group can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH₂) groups, through nucleophilic substitution reactions.

  • Esterification/Deprotection Reactions: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reduction: Iron (Fe), hydrogen (H₂), palladium on carbon (Pd/C)

  • Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)

  • Esterification/Deprotection: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, higher oxidation state compounds

  • Reduction Products: Amines, hydrazines

  • Substitution Products: Hydroxylated or aminated derivatives

  • Esterification/Deprotection Products: Carboxylic acids

Scientific Research Applications

Chemistry: Tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with various biological targets, such as enzymes and receptors, leading to potential therapeutic applications.

Medicine: Research has explored the use of this compound in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The chloro group can participate in substitution reactions, altering the structure and function of biological molecules. The tert-butyl ester group can undergo hydrolysis, releasing the carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

  • Tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate

  • Tert-Butyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate

  • 3-Boc-7-chloro-3H-imidazo[4,5-b]pyridine

Uniqueness: Tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate is unique due to its specific substitution pattern on the imidazo[4,5-b]pyridine ring. The presence of both nitro and chloro groups, along with the tert-butyl ester, gives it distinct chemical and biological properties compared to similar compounds. This combination of functional groups allows for a wide range of chemical reactions and biological activities, making it a versatile and valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl 7-chloro-5-nitroimidazo[4,5-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O4/c1-11(2,3)20-10(17)15-5-13-8-6(12)4-7(16(18)19)14-9(8)15/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAFVCNDWZKBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C1N=C(C=C2Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743702
Record name tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878011-44-0
Record name tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate
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tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate

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